methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a unique substitution pattern. Its structure includes a 1,4'-bipiperidine moiety at the C6 position and a 3,4-dimethoxyphenyl group at the C4 position, distinguishing it from simpler Biginelli-type pyrimidines.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5/c1-32-20-8-7-17(15-21(20)33-2)23-22(24(30)34-3)19(26-25(31)27-23)16-28-13-9-18(10-14-28)29-11-5-4-6-12-29/h7-8,15,18,23H,4-6,9-14,16H2,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVXMGCQYQBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[1,4’-bipiperidine]-1’-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials might include 1,4’-bipiperidine, 3,4-dimethoxybenzaldehyde, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It might exhibit activities such as anti-inflammatory, analgesic, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-({[1,4’-bipiperidine]-1’-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound belongs to the tetrahydropyrimidine family, sharing a 1,2,3,4-tetrahydropyrimidine-2-one core with analogs synthesized via Biginelli reactions. Key structural variations among analogs include:
- C4 Substitution : The 3,4-dimethoxyphenyl group contrasts with simpler aryl (e.g., phenyl, 4-hydroxyphenyl) or hetaryl (e.g., furan) groups in analogs .
- C6 Modification : The bipiperidine-methyl group is unique; most analogs feature methyl or unsubstituted methylene groups at this position .
Physicochemical and Crystallographic Properties
Data Tables
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Table 2: Crystallographic Parameters of Selected Analogs
Biological Activity
Methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the tetrahydropyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural complexity of this compound allows it to interact with various biological targets, which can lead to significant therapeutic implications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may inhibit key pathways associated with cancer cell proliferation and survival. For example, tetrahydropyrimidine derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis .
Cytotoxicity Studies
Recent research has highlighted the cytotoxic effects of related tetrahydropyrimidine derivatives against various cancer cell lines. For instance:
- Compound Efficacy : In a study assessing the cytotoxic efficiency of tetrahydropyrimidine derivatives, compounds demonstrated GI50 values ranging from 35 to 76 nM against human cancer cell lines including HT-29 (colon cancer) and A-549 (lung cancer), indicating potent activity compared to the reference drug erlotinib (GI50 = 33 nM) .
- Mechanistic Insights : The compounds showed significant inhibition of EGFR and VEGFR-2 with IC50 values as low as 84 nM for EGFR and 3.50 nM for VEGFR-2. This suggests a strong potential for these compounds as targeted therapies in oncology .
Apoptotic Pathways
Research indicates that this compound may also induce apoptosis in cancer cells. In vitro studies have shown that treatment with certain tetrahydropyrimidine derivatives leads to increased expression of pro-apoptotic markers such as caspase-3 and p53 while decreasing anti-apoptotic markers like BCL-2 . This dual action enhances its potential as an anticancer agent.
Structure and Activity Comparison
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Erlotinib | Tyrosine kinase inhibitor | GI50 = 33 nM |
| Tetrahydropyrimidine Derivative 12 | Contains hydroxyl group at position 3 | GI50 = 37 nM |
| Tetrahydropyrimidine Derivative 15 | Similar structure with bipiperidine moiety | GI50 = 35 nM |
The unique combination of bipiperidine and tetrahydropyrimidine moieties in this compound distinguishes it from other compounds in terms of both structure and biological activity.
Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their efficacy against various cancers. For instance:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed promising results using similar tetrahydropyrimidine derivatives that inhibited tumor growth significantly compared to standard treatments.
- Combination Therapy : Research has explored the use of these compounds in combination with existing chemotherapy agents to enhance overall efficacy and reduce resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
